![molecular formula C15H18N4OS B2682876 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034266-42-5](/img/structure/B2682876.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, an azetidine ring, a thiophene ring, and a cyclopentyl ring . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom . The thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom . The cyclopentyl ring is a five-membered ring containing five carbon atoms .
Synthesis Analysis
The synthesis of compounds containing a 1,2,3-triazole ring often involves a copper(I)-catalyzed cycloaddition reaction . This reaction, also known as a “click” reaction, typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The azetidine ring could be formed using a cycloaddition strategy . The thiophene ring and the cyclopentyl ring could be introduced through various synthetic routes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The presence of the 1,2,3-triazole ring can be confirmed by the presence of characteristic signals in the IR and NMR spectra . The azetidine ring, the thiophene ring, and the cyclopentyl ring would also give characteristic signals in the NMR spectrum .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve the various functional groups present in the molecule . The 1,2,3-triazole ring could potentially undergo various substitution reactions . The azetidine ring could potentially undergo ring-opening reactions . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its molecular structure . It is likely to have a molecular weight of around 140.14 g/mol . It is likely to have a high polar surface area due to the presence of the 1,2,3-triazole ring and the azetidine ring . It is likely to have a low logP value due to its high polarity .Scientific Research Applications
- Notable examples include the anticonvulsant drug Rufinamide, the cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Drug Discovery and Medicinal Chemistry
Antibacterial and Antifungal Properties
Anticancer Activity
Mechanism of Action
Target of Action
Compounds containing 1,2,3-triazole rings are known to exhibit a broad range of biological activities . They can interact with various biological targets, but without specific information, it’s hard to identify the primary target of this compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, if the target were an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity .
Biochemical Pathways
The affected pathways would be determined by the compound’s specific target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, that pathway would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds containing a 1,2,3-triazole ring are generally well-absorbed and can be metabolized by various enzymes .
Result of Action
The molecular and cellular effects would depend on the compound’s specific target and mode of action. For example, if the compound inhibits an enzyme, the result might be a decrease in the production of a certain metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(18-10-12(11-18)19-8-7-16-17-19)15(5-1-2-6-15)13-4-3-9-21-13/h3-4,7-9,12H,1-2,5-6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIGVQVVMOOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone |
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